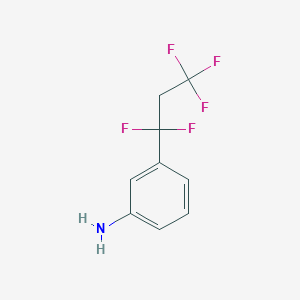

3-(1,1,3,3,3-Pentafluoropropyl)aniline

Description

Contextualization of Fluorine in Organic Chemistry and Its Impact on Chemical Properties

Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules when it replaces hydrogen. The carbon-fluorine bond is exceptionally strong and polar, leading to enhanced thermal and metabolic stability. The introduction of fluoroalkyl groups, such as the pentafluoropropyl group, can dramatically alter a molecule's lipophilicity, acidity/basicity, and conformational preferences. These modifications are pivotal in various fields, including medicinal chemistry, materials science, and agrochemicals, where fine-tuning molecular properties is crucial for performance. nih.gov

Overview of Anilines as Fundamental Building Blocks in Chemical Synthesis

Anilines, or aminobenzenes, are a class of primary aromatic amines that serve as indispensable building blocks in organic synthesis. The amino group is a versatile functional handle, enabling a wide range of chemical transformations, including diazotization, acylation, and alkylation. This reactivity makes anilines key precursors for the synthesis of dyes, polymers, pharmaceuticals, and other specialty chemicals. Their electronic nature, characterized by the electron-donating amino group attached to an aromatic ring, makes them highly reactive in electrophilic aromatic substitution reactions. chemistrysteps.com

Historical Development and Evolution of Synthetic Methodologies for Fluorinated Aromatic Amines

The synthesis of fluorinated aromatic amines has a rich history, evolving from harsh and often low-yielding methods to more sophisticated and selective strategies. Early approaches often involved direct fluorination, which was challenging to control due to the high reactivity of elemental fluorine. The Balz-Schiemann reaction, developed in the early 20th century, provided a more controlled method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates.

In recent decades, significant advancements have been made in the development of milder and more versatile fluorination and fluoroalkylation reagents and catalysts. The advent of nucleophilic and electrophilic fluoroalkylating agents, coupled with transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of these compounds. These modern methods offer greater functional group tolerance, improved regioselectivity, and higher yields, making complex fluorinated anilines more accessible for research and industrial applications. nih.govacs.org

Research Scope and Strategic Importance of 3-(1,1,3,3,3-Pentafluoropropyl)aniline within Contemporary Chemical Sciences

While extensive research on a broad range of perfluoroalkylated anilines exists, detailed, publicly available scientific literature focusing specifically on this compound is limited. However, its strategic importance can be inferred from the known applications and research trends of structurally similar compounds. The presence of the pentafluoropropyl group at the meta-position of the aniline (B41778) ring is expected to significantly influence its electronic properties and reactivity.

The electron-withdrawing nature of the perfluoroalkyl group will decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. These modified properties make this compound a potentially valuable intermediate in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials where specific electronic tuning and metabolic stability are desired. Its study contributes to the broader understanding of structure-property relationships in fluorinated aromatic systems.

Below are the known properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₈F₅N |

| Molecular Weight | 225.16 g/mol |

| CAS Number | 2167573-70-6 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N/c10-8(11,5-9(12,13)14)6-2-1-3-7(15)4-6/h1-4H,5,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTIZCNMEASPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CC(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1,1,3,3,3 Pentafluoropropyl Aniline

Strategies for Introducing the Pentafluoropropyl Moiety onto Aromatic Systems

The synthesis of fluoroalkylated anilines can be broadly categorized into two main approaches: the direct functionalization of the aniline (B41778) core via radical perfluoroalkylation and the construction of the C-N bond through transition-metal-catalyzed cross-coupling reactions.

Radical Perfluoroalkylation Approaches to Anilines

Radical perfluoroalkylation has emerged as a powerful tool for the direct C-H functionalization of anilines. researchgate.net This method avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to the desired products. lookchem.com The electrophilic nature of perfluoroalkyl radicals makes them highly reactive towards electron-rich aromatic systems like anilines. conicet.gov.arnih.gov

Visible light photoredox catalysis has revolutionized radical chemistry by providing a mild and environmentally benign method for generating radicals. researchgate.netuni-regensburg.de This technique utilizes photocatalysts, such as iridium or ruthenium complexes, or organic dyes, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate perfluoroalkyl radicals from readily available precursors like perfluoroalkyl iodides. researchgate.netlookchem.comconicet.gov.ar The use of visible light allows for reactions to be conducted at room temperature, offering a significant advantage over traditional thermal methods that often require harsh conditions. conicet.gov.ar

A variety of photocatalysts have been successfully employed for the perfluoroalkylation of anilines, each with its own set of advantages. nih.gov For instance, iridium complexes like fac-[Ir(ppy)3] are highly efficient, while organic dyes such as Rose Bengal offer a metal-free alternative. lookchem.comconicet.gov.ar The choice of photocatalyst can influence the reaction efficiency and scope. researchgate.net

The generally accepted mechanism for visible-light-mediated perfluoroalkylation of anilines involves the following key steps. lookchem.com First, the photocatalyst is excited by visible light to a higher energy state. conicet.gov.ar The excited photocatalyst then engages in a single-electron transfer with a perfluoroalkyl iodide (RF-I), generating a perfluoroalkyl radical (RF•) and the oxidized form of the photocatalyst. lookchem.comresearchgate.net

This highly electrophilic RF• radical then adds to the electron-rich aniline ring, forming a radical cation intermediate. lookchem.comconicet.gov.ar Subsequent oxidation of this intermediate by the photocatalyst, followed by deprotonation, leads to the formation of the desired perfluoroalkylaniline and regeneration of the ground-state photocatalyst, thus completing the catalytic cycle. lookchem.com An alternative pathway involves the formation of a cyclohexadienyl radical intermediate, which is then oxidized to a Wheland intermediate before deprotonation. researchgate.net

Table 1: Key Steps in Visible-Light-Mediated Perfluoroalkylation of Anilines

| Step | Description |

| 1. Photoexcitation | The photocatalyst absorbs visible light and is promoted to an excited state. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the perfluoroalkyl iodide, generating a perfluoroalkyl radical. |

| 3. Radical Addition | The perfluoroalkyl radical adds to the aniline ring. |

| 4. Oxidation and Deprotonation | The resulting intermediate is oxidized and then deprotonates to yield the final product and regenerate the photocatalyst. |

The radical perfluoroalkylation of anilines generally exhibits good functional group tolerance. lookchem.com Anilines bearing both electron-donating and electron-withdrawing groups can undergo the reaction, although electron-rich anilines tend to give higher yields. conicet.gov.ar For instance, anilines with methyl or methoxy (B1213986) substituents show excellent reactivity. conicet.gov.ar However, substrates with strongly electron-withdrawing groups like nitro groups may result in lower yields. conicet.gov.ar

Regioselectivity is a crucial aspect of these reactions. The directing effect of the amino group generally favors the formation of ortho- and para-substituted products. lookchem.com The ratio of these isomers can be influenced by the steric and electronic properties of both the aniline substrate and the perfluoroalkyl radical. In some cases, a mixture of isomers is obtained, while in others, high regioselectivity for a single isomer is observed. lookchem.comconicet.gov.ar For example, the perfluoroalkylation of 2,5-dimethoxyaniline (B66101) and 2,3-dimethylaniline (B142581) has been shown to be highly regioselective. conicet.gov.ar

Table 2: Examples of Substrate Scope in Radical Perfluoroalkylation of Anilines

| Aniline Derivative | Perfluoroalkyl Source | Product(s) | Yield |

| Aniline | C4F9I | ortho- and para-Perfluorobutylaniline | Good |

| N-Methylaniline | C6F13I | ortho- and para-Perfluorohexylaniline | Good |

| 4-Iodoaniline | C6F13I | 4-Iodo-2-perfluorohexylaniline | High |

| 2,5-Dimethoxyaniline | CnF2n+1I | Single regioisomer | High |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

An alternative strategy for the synthesis of fluoroalkylanilines involves the formation of the C-N bond through transition-metal-catalyzed cross-coupling reactions. This approach is particularly useful when the desired aniline precursor is readily available.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been successfully applied to the synthesis of fluoroalkylanilines. nih.govacs.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a fluoroalkylamine. nih.govnih.gov A key challenge in these reactions is that the fluoroalkylaniline products can be unstable under the typical conditions of high temperature and strong bases. nih.govacs.org

To address this, methodologies have been developed that utilize weaker bases, such as potassium phenoxide (KOPh), in combination with specialized phosphine (B1218219) ligands like AdBippyPhos. nih.govacs.orgnih.gov These milder conditions allow for the coupling of a wide range of aryl bromides and chlorides with various fluoroalkylamines, including those containing pentafluoropropyl groups, in good yields and with low catalyst loadings. nih.gov The reaction tolerates a variety of functional groups that would otherwise be reactive towards strong bases. acs.orgnih.gov The turnover-limiting step in this catalytic cycle is often the reductive elimination to form the C-N bond, which is influenced by the electron-withdrawing nature of the fluoroalkyl substituent. acs.orgnih.gov

Ligand Design and Catalyst Optimization in Fluoroalkylaniline Synthesis

The development of efficient catalytic systems is crucial for the synthesis of fluoroalkylanilines. Ligand design plays a pivotal role in modifying the structural and reactivity properties of metal complexes used in catalysis. wiley.com The primary goal is to create an optimal steric and electronic environment around the metal center to facilitate the desired transformation with high efficiency and selectivity. editage.comscholaris.ca

In the context of fluoroalkylation, catalyst systems often involve transition metals like iridium, ruthenium, or copper, particularly in photoredox catalysis. conicet.gov.arresearchgate.netmdpi.com For instance, visible-light photocatalyzed methods have been developed for the perfluoroalkylation of free aniline derivatives. conicet.gov.arconicet.gov.ar Catalyst optimization in these systems involves screening different photocatalysts, such as Ir(ppy)₃ or Ru(bpy)₃Cl₂, and adjusting reaction conditions to improve yields and regioselectivity. mdpi.com The choice of ligand, such as bipyridine derivatives in ruthenium complexes, can influence the photophysical properties and redox potential of the catalyst, thereby affecting the efficiency of radical generation from the fluoroalkyl source. researchgate.net

Recent approaches have also explored mining large, structurally diverse compound libraries from pharmaceutical companies to discover new ligand core structures, moving beyond traditional ligand classes and accelerating the discovery of effective catalysts. nih.gov The design of ancillary ligands can directly lead to the development of new catalytic protocols with broad impact on chemical synthesis. wiley.com For example, the development of pyridine-dihydroisoquinoline (PyDHIQ) ligands for palladium catalysis, while demonstrated for chromanone synthesis, highlights the principle of designing specific steric environments to control reaction outcomes. editage.com Such principles are applicable to the optimization of catalysts for fluoroalkylation, where controlling the reactivity of fluoroalkyl radicals is key. researchgate.net

Scope and Limitations of Catalytic Fluoroalkylation

Catalytic fluoroalkylation methods, particularly those mediated by photoredox catalysis, have shown considerable scope in synthesizing fluoroalkylanilines. conicet.gov.ar These reactions often tolerate a variety of functional groups and can be applied to aniline derivatives with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing substituents. conicet.gov.ar Good to excellent yields of perfluoroalkylated products are often achieved. conicet.gov.armdpi.com The reactions can utilize various sources of fluoroalkyl radicals, including perfluoroalkyl iodides (e.g., n-C₄F₉I) and Togni's reagents. conicet.gov.armdpi.comconicet.gov.ar

However, these methods have limitations. One significant challenge is controlling regioselectivity. The addition of electrophilic fluoroalkyl radicals to electron-rich anilines typically results in a mixture of ortho and para substituted products, with the meta isomer being a minor component. conicet.gov.ar The specific ratio of isomers can depend on the substituents present on the aniline ring and the reaction conditions. conicet.gov.ar

Another limitation is the potential for side reactions. While many functional groups are tolerated, protic groups can sometimes interfere with the catalytic cycle. mdpi.com Furthermore, the high oxidation potential required for the decarboxylation of reagents like trifluoroacetic acid presents a significant challenge for some redox-based methods, necessitating harsh conditions or pre-activation strategies that result in poor atom economy. researchgate.net The scope for direct C-H perfluoroalkylation of anilines without protecting groups has been advanced, but often requires specific directing groups or pre-functionalized substrates to achieve high selectivity. researchgate.net

Nucleophilic Fluorination Routes to Fluorinated Anilines

Nucleophilic fluorination is a fundamental method for introducing fluorine into aromatic rings. numberanalytics.com This approach typically involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride (B91410) source via a nucleophilic aromatic substitution (SₙAr) mechanism. acsgcipr.org For the reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. acsgcipr.orgresearchgate.net While direct nucleophilic fluorination on an unactivated aniline ring is challenging, this strategy becomes viable through precursor design, where an activating group is present during the fluorination step and is later converted to or replaced by the aniline functionality.

Reactions Involving Nucleophilic Fluoride Sources

A variety of nucleophilic fluoride sources are available, ranging from simple inorganic salts to more complex organic reagents. numberanalytics.comucla.edu

Alkali-Metal Fluorides : Potassium fluoride (KF) and cesium fluoride (CsF) are common, inexpensive, and safe sources of fluoride. acsgcipr.orgnih.gov However, their low solubility and high lattice energy often necessitate the use of polar aprotic solvents, high temperatures, and sometimes phase-transfer catalysts to enhance reactivity. acsgcipr.org

Tetraalkylammonium Fluorides : Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are more soluble in organic solvents and are highly potent nucleophilic fluoride sources, especially in their anhydrous form. acsgcipr.orgresearchgate.net Anhydrous TBAF can effect fluorodenitration and halogen exchange (Halex) reactions under surprisingly mild conditions, often yielding products in high to excellent yields without the formation of phenol (B47542) or ether side-products. researchgate.net

HF-Based Reagents : Complexes of hydrogen fluoride (HF) with amines or amides, such as Et₃N·3HF (Olah's reagent) or DMPU/HF, serve as effective nucleophilic fluorinating agents. nih.govacs.org These reagents are often easier to handle than gaseous HF and can be ideal in terms of cost and atom economy. acs.org

The nucleophilicity and basicity of fluoride sources can be fine-tuned through hydrogen bonding with co-solvents like alcohols, which can enhance reaction rates and yields in certain SₙAr reactions. nih.gov

Precursor Design for Regioselective Fluorination

Achieving regioselectivity is a critical challenge in aromatic fluorination. In nucleophilic fluorination, the position of fluorine introduction is dictated by the location of a suitable leaving group (e.g., -Cl, -NO₂) and the presence of activating groups. To synthesize a specific isomer like 3-fluoroaniline, one might start with a precursor such as 1,3-dichloro-5-nitrobenzene. Nucleophilic substitution of one chlorine atom with fluoride, followed by reduction of the nitro group and displacement of the second chlorine, illustrates a potential, albeit complex, multi-step strategy.

A more classical and highly regioselective method is the Balz-Schiemann reaction. acsgcipr.org This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. acsgcipr.org To synthesize a fluorinated aniline, one could start with a precursor containing an amino group at the desired position, convert it to the diazonium salt, perform the fluorination, and then introduce the second amino group or unmask it from a protected form. This method provides excellent regiocontrol as the fluorine atom is introduced precisely at the position of the original amino group.

Multi-Step Synthetic Sequences to 3-(1,1,3,3,3-Pentafluoropropyl)aniline

Complex molecules like this compound often require multi-step synthetic sequences where the fluoroalkyl group and the aniline functionality are introduced in separate, strategic steps.

Nitration-Reduction Strategies for Aromatic Fluorination

One of the most classical and reliable strategies for the synthesis of anilines is the nitration of an aromatic ring followed by the reduction of the nitro group. beilstein-journals.org This two-step sequence is broadly applicable and can be used to prepare this compound.

The synthesis would begin with (1,1,3,3,3-pentafluoropropyl)benzene. This precursor is then subjected to electrophilic aromatic nitration. The pentafluoropropyl group is deactivating and meta-directing, meaning the incoming nitro group will be directed primarily to the 3-position on the aromatic ring. Traditional nitrating agents like a mixture of nitric acid and sulfuric acid can be used, but modern methods employing reagents like nitronium salts (e.g., NO₂BF₄) or metal nitrates (e.g., Bi(NO₃)₃) can offer milder conditions and improved selectivity. numberanalytics.comnih.gov

Once the nitro group is installed to form 1-nitro-3-(1,1,3,3,3-pentafluoropropyl)benzene, the final step is the reduction of the nitro group to an amine. A wide variety of reduction methods are available, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction using metals in acid (e.g., Fe, Sn, Zn in HCl) or reagents like trichlorosilane. beilstein-journals.org The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis and generally proceeds in high yield. beilstein-journals.org This strategy provides a regiochemically controlled route to the target 3-substituted aniline.

Halex Reaction Pathways for Fluorinated Aromatic Compounds

The Halex (halogen exchange) reaction is a powerful and widely utilized method for the introduction of fluorine into aromatic rings. This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a halide, most commonly chloride, with a fluoride ion. The reaction is particularly effective for aromatic systems activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

While direct synthesis of this compound via a Halex reaction on a pre-functionalized aniline is challenging due to the electron-donating nature of the amino group, a plausible synthetic strategy involves a multi-step approach. A common pathway begins with a suitable precursor, such as a nitro-substituted aromatic compound. The strongly electron-withdrawing nitro group facilitates the Halex reaction, after which the nitro group can be reduced to the desired aniline.

A hypothetical Halex reaction pathway for a precursor to this compound could involve the following steps:

Starting Material: 1-Chloro-3-(1,1,3,3,3-pentafluoropropyl)benzene or a similar halogenated precursor.

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective choice. Other fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can also be employed for enhanced reactivity.

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are typically used to facilitate the dissolution of the fluoride salt and to reach the high reaction temperatures often required (150-250 °C). wikipedia.org

Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often crucial to enhance the solubility and nucleophilicity of the fluoride ion in the organic phase, thereby accelerating the reaction rate.

Reduction: Following the successful fluorine-for-halogen exchange, the resulting nitro compound, 1-fluoro-3-(1,1,3,3,3-pentafluoropropyl)benzene, would then be subjected to a reduction step to convert the nitro group to the amine, yielding the final product. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals such as tin or iron in acidic media. researchgate.netyoutube.com

The following table outlines typical conditions for a Halex reaction, which could be adapted for the synthesis of a precursor to the target molecule.

| Parameter | Condition | Rationale |

| Substrate | Activated aryl halide (e.g., nitro-substituted) | Electron-withdrawing group facilitates SNAr mechanism. |

| Fluoride Source | Anhydrous KF, CsF | Provides the nucleophilic fluoride ion. |

| Solvent | DMSO, DMF, Sulfolane | High-boiling polar aprotic solvent. |

| Catalyst | Quaternary ammonium/phosphonium salts | Phase-transfer catalyst to improve fluoride solubility and reactivity. |

| Temperature | 150 - 250 °C | Provides sufficient energy to overcome the activation barrier. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency. The synthesis of complex molecules like this compound can benefit significantly from the adoption of such methodologies.

Solvent-Free or Low-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. For the synthesis of fluorinated anilines, several strategies can be considered to move towards solvent-free or low-solvent conditions.

One approach involves conducting reactions under solvent-free conditions, often with the aid of microwave irradiation to provide efficient energy transfer and accelerate reaction rates. For instance, the amination of 2-chloronicotinic acid with various anilines has been successfully achieved by heating the neat mixture of reactants, leading to high yields in short reaction times without the need for a solvent or catalyst. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of solvent-free amination reactions in related systems.

Another strategy is the use of greener, more benign solvents. Water is an ideal green solvent, and while many organic reactions are not compatible with water, certain phase-transfer catalyzed reactions can be performed in aqueous-organic biphasic systems. Research into the synthesis of aniline-derived amides has explored chemoenzymatic processes in aqueous media, highlighting the potential for biocatalysis to contribute to more sustainable synthetic routes. rsc.org

The following table summarizes potential benefits of adopting solvent-free or low-solvent methodologies.

| Methodology | Potential Advantages |

| Solvent-Free Reactions | Reduced solvent waste, simplified workup, potential for lower energy consumption. |

| Use of Green Solvents (e.g., water) | Reduced toxicity and environmental impact, improved safety profile. |

| Microwave-Assisted Synthesis | Faster reaction times, often higher yields, potential for solvent-free conditions. |

Energy-Efficient Reaction Conditions

Reducing energy consumption is another cornerstone of green chemistry. Traditional synthetic methods often rely on high temperatures and prolonged reaction times, leading to significant energy expenditure. The development of more energy-efficient reaction conditions is therefore a critical area of research.

Photocatalysis represents a promising avenue for conducting reactions under milder, more energy-efficient conditions. Visible-light-mediated reactions can often be carried out at or near room temperature, significantly reducing the energy input compared to thermally driven processes. For example, the difluoroalkylation of anilines has been achieved using an organic photocatalyst and visible light, providing a mild and sustainable method for the formation of C-F bonds. acs.org This approach, which avoids the use of transition metals, is a prime example of how photochemistry can contribute to greener synthetic pathways.

The development of highly active catalysts can also lead to more energy-efficient processes by lowering the activation energy of a reaction, thereby allowing it to proceed at lower temperatures. For the Halex reaction, the use of advanced phase-transfer catalysts can significantly enhance reaction rates and potentially allow for lower reaction temperatures.

The table below highlights some energy-efficient approaches that could be explored for the synthesis of this compound.

| Approach | Mechanism | Potential Energy Savings |

| Photocatalysis | Utilizes visible light to initiate reactions. | Reactions can often be performed at ambient temperature, reducing heating requirements. |

| Highly Active Catalysts | Lower the activation energy of the reaction. | Enables reactions to proceed at lower temperatures and/or with shorter reaction times. |

| Microwave Chemistry | Efficient and direct heating of the reaction mixture. | Can significantly reduce reaction times and overall energy consumption compared to conventional heating. |

Chemical Reactivity and Transformation Chemistry of 3 1,1,3,3,3 Pentafluoropropyl Aniline

Reactivity of the Aniline (B41778) Moiety

The reactivity of the aniline moiety in 3-(1,1,3,3,3-Pentafluoropropyl)aniline is a balance between the activating, ortho-, para-directing amino group and the deactivating, meta-directing pentafluoropropyl group. This dynamic governs its behavior in a variety of chemical transformations.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance (+M effect). This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, the pentafluoropropyl group at the meta position is a strong electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms. This deactivates the ring towards EAS and directs incoming electrophiles to the meta position relative to itself.

Under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. In such cases, electrophilic substitution would be significantly slower and would be directed to the meta position relative to the anilinium group (positions 3 and 5).

| Position | Influence of -NH₂ Group | Influence of -C(F₂)CF₃ Group | Predicted Outcome |

| 2 (ortho to -NH₂) | Activating, directing | Weakly deactivating | Favorable for substitution |

| 4 (para to -NH₂) | Activating, directing | Weakly deactivating | Favorable for substitution |

| 5 (meta to -NH₂) | Not favored | Meta-directing | Less favorable |

| 6 (ortho to -NH₂) | Activating, directing | Weakly deactivating | Favorable for substitution |

N-Functionalization Reactions: Acylation, Alkylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with various electrophiles, leading to N-functionalized products. However, the electron-withdrawing pentafluoropropyl group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and making these reactions more challenging compared to unsubstituted aniline.

N-Acylation: The reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group onto the nitrogen atom. While the reduced nucleophilicity of the amino group in this compound may necessitate harsher reaction conditions (e.g., higher temperatures or the use of a stronger base), the formation of the corresponding acetanilide (B955) is expected.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. Due to the decreased nucleophilicity of the aniline derivative, this reaction may require catalysts, such as transition metal complexes (e.g., nickel, iridium, or ruthenium), to proceed at a reasonable rate.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. Similar to acylation and alkylation, the electron-withdrawing nature of the pentafluoropropyl group will likely necessitate more forcing conditions for the reaction to proceed efficiently.

| Reaction Type | Reagent Example | Product Type | Influence of Pentafluoropropyl Group |

| N-Acylation | Acetyl chloride | N-Arylacetamide | Decreased reaction rate |

| N-Alkylation | Methyl iodide | N-Alkyl-N-arylamine | Decreased reaction rate, may require catalyst |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-Arylsulfonamide | Decreased reaction rate |

Diazotization and Subsequent Transformations for Novel Derivatization

Primary aromatic amines, including this compound, can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The electron-withdrawing pentafluoropropyl group can make the diazotization process more difficult by reducing the nucleophilicity of the amino group, but the reaction is generally still feasible.

The resulting diazonium salt, 3-(1,1,3,3,3-Pentafluoropropyl)benzenediazonium salt, is a versatile intermediate that can undergo a variety of transformations to introduce a wide range of functional groups onto the aromatic ring.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt as a catalyst.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gattermann Reaction: Similar to the Sandmeyer reaction, this involves the replacement of the diazonium group with a halide using copper powder as a catalyst.

Replacement by Hydroxyl Group: Heating the diazonium salt in an aqueous solution leads to the formation of the corresponding phenol (B47542).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. This reaction is the basis for many synthetic dyes.

Condensation Reactions with Carbonyl Compounds to Form Imines and Related Derivatives

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The electron-withdrawing pentafluoropropyl group will decrease the nucleophilicity of the amino group, which may slow down the rate of the initial nucleophilic attack on the carbonyl carbon. However, the formation of the imine is still expected to occur, potentially requiring longer reaction times or the use of a suitable catalyst. The stability of the resulting imine may also be influenced by the electronic nature of the substituents.

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Aldehyde (R-CHO) | N-Arylaldimine (Schiff base) | Acid or base catalysis, removal of water |

| Ketone (R₂C=O) | N-Arylketimine (Schiff base) | Acid or base catalysis, removal of water |

Reactivity of the Pentafluoropropyl Group

The pentafluoropropyl group is generally considered to be chemically robust and unreactive under many conditions due to the high strength of the carbon-fluorine bond.

Transformations Involving the Perfluoroalkyl Carbon Chain

The 1,1,3,3,3-pentafluoropropyl group is generally characterized by its high thermal and chemical stability due to the strength of the carbon-fluorine bonds. However, under specific and often forcing conditions, transformations involving this chain can be induced.

Dehydrofluorination: One potential transformation is the elimination of hydrogen fluoride (B91410) (HF) from the pentafluoropropyl chain. This reaction typically requires a strong base and can lead to the formation of a double bond within the side chain, yielding a fluorinated propenyl group. The presence of the aniline moiety, particularly its basicity, could influence the feasibility and regioselectivity of this elimination.

Nucleophilic Substitution: While the C-F bonds are highly resistant to nucleophilic attack, displacement of a fluorine atom is conceivable under harsh conditions or through specialized activation methods. The gem-difluoro positions (C1 and C3) are the most likely sites for such reactions, although this remains a challenging transformation.

Radical Reactions of the Pentafluoropropyl Group

The pentafluoropropyl group can participate in radical reactions, often initiated by photolysis, radiolysis, or the use of radical initiators. These reactions can lead to the cleavage of C-C or C-F bonds within the side chain.

Radical-Induced C-F Bond Cleavage: The generation of a radical on the carbon atom adjacent to the fluorine atoms can lead to β-scission, resulting in the elimination of a fluoride radical and the formation of a double bond. This process is a key step in many defluorination reactions of perfluoroalkyl compounds.

Radical Addition: The pentafluoropropyl group itself is generally not susceptible to radical addition. However, radicals generated elsewhere in the molecule or in the reaction mixture can abstract a hydrogen atom from the methylene (B1212753) group (-CH2-) of the pentafluoropropyl chain, leading to the formation of a new radical species that can undergo further reactions.

Studies on Reaction Mechanisms and Intermediates

The mechanisms of reactions involving this compound are expected to be analogous to those of other substituted anilines and perfluoroalkylated aromatics.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The stability of this intermediate is influenced by both the amino and the pentafluoropropyl groups, which in turn determines the regioselectivity of the reaction.

Radical Reactions: The mechanisms of radical reactions involving the pentafluoropropyl group would likely involve the formation of perfluoroalkyl radicals or radicals on the methylene linker. The stability and subsequent reaction pathways of these radical intermediates are key to understanding the product distribution. For instance, theoretical studies on the reaction of aniline with methyl radicals have shown that both hydrogen abstraction from the amino group and addition to the aromatic ring are competing pathways. nih.gov A similar competition would be expected for reactions of this compound with other radical species.

Nucleophilic Reactions: While less common for the aromatic ring itself, nucleophilic reactions at the amino group or potential transformations of the perfluoroalkyl chain would proceed through standard nucleophilic addition or substitution mechanisms.

Further detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the intricate reaction pathways of this specific molecule.

Computational and Theoretical Chemistry Studies of 3 1,1,3,3,3 Pentafluoropropyl Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Energetics

No published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure and energetics of 3-(1,1,3,3,3-Pentafluoropropyl)aniline were identified. Such calculations would typically provide insights into molecular orbital energies (HOMO, LUMO), electron density distribution, and thermodynamic properties.

Ab Initio Methods for High-Level Electronic Structure Theory

There is no available research that utilizes high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to analyze the electronic structure of this compound. These methods would offer a more precise understanding of electron correlation effects within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

A search for studies on the conformational analysis or molecular dynamics (MD) simulations of this compound yielded no results. Conformational analysis would be crucial for understanding the preferred three-dimensional arrangement of the molecule, particularly the orientation of the pentafluoropropyl group relative to the aniline (B41778) ring. Molecular dynamics simulations would provide information on the dynamic behavior and flexibility of the compound over time.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

No computational studies predicting the reactivity, regioselectivity, or stereoselectivity of this compound in chemical reactions were found. Such predictions often rely on calculated electronic properties and are valuable for guiding synthetic efforts.

Elucidation of Reaction Mechanisms via Computational Modeling

There are no published reports on the use of computational modeling to elucidate the mechanisms of reactions involving this compound. Mechanistic studies are fundamental to understanding reaction pathways, transition states, and the factors controlling reaction outcomes.

Solvent Effects and Reaction Pathway Modeling

No research was identified that specifically models the influence of solvents on the reaction pathways of this compound. Computational modeling of solvent effects is essential for accurately predicting reaction kinetics and thermodynamics in solution.

Applications of 3 1,1,3,3,3 Pentafluoropropyl Aniline As a Chemical Intermediate and Building Block

Role in Polymer Chemistry and Advanced Materials Science

The incorporation of the pentafluoropropyl group into polymer structures can lead to materials with enhanced performance characteristics. These characteristics include improved solubility, thermal stability, and specific surface properties, making them suitable for various high-tech applications.

Monomer for Fluorinated Polyanilines and Conjugated Polymers

3-(1,1,3,3,3-Pentafluoropropyl)aniline can be used as a monomer in the synthesis of fluorinated polyanilines. Polyaniline (PANI) is a well-known conducting polymer, and the introduction of fluorine-containing substituents can modify its properties. nih.gov Fluorinated polyanilines often exhibit increased solubility in common organic solvents and greater thermal stability compared to their non-fluorinated counterparts. researchgate.net

Table 1: Comparison of Properties between Polyaniline and Fluorinated Polyaniline Derivatives

| Property | Polyaniline (PANI) | Fluorinated Polyaniline Derivatives |

| Solubility | Generally poor in common organic solvents | Improved solubility |

| Thermal Stability | Good | Enhanced thermal stability |

| Processability | Can be challenging | Improved processability |

| Electrical Conductivity | High | Can be lower than PANI |

This table provides a general comparison. Specific properties can vary depending on the exact chemical structure and synthesis method.

Precursor for Fluorinated Methacrylate Polymers with Tunable Surface Properties

Fluorinated methacrylate polymers are known for their unique surface properties, including low surface energy, which translates to water and oil repellency. researchgate.netcore.ac.uk this compound can be chemically modified and converted into a methacrylate monomer. This monomer can then be polymerized, either alone or with other non-fluorinated monomers, to create polymers with tailored surface characteristics.

The incorporation of fluorinated monomers, even in small amounts, can significantly enhance the hydrophobicity of the resulting polymer. dtu.dk By adjusting the ratio of fluorinated to non-fluorinated monomers, the surface energy and roughness of the material can be controlled, allowing for the fine-tuning of its hydrophobic and oleophobic properties. researchgate.net These polymers are valuable for creating protective coatings.

Development of Materials for Low Refractive Index Coatings and Optical Applications

Fluorinated polymers are often utilized in optical applications due to their characteristically low refractive indices. Materials with low refractive indices are crucial for producing anti-reflective coatings on surfaces like displays and solar cells, as they reduce glare and increase light transmission. semanticscholar.orgkriya-materials.com

Polymers derived from this compound can be designed to have a low refractive index. These materials can be applied as coatings to reduce surface reflection. kriya-materials.com The ability to create transparent, high-performance films makes these fluorinated polymers suitable for the flexible display industry. scielo.br

Synthesis of Specialty Fluorinated Elastomers and Composites

Fluorinated elastomers, or fluoroelastomers, are a class of synthetic rubbers known for their exceptional resistance to heat, chemicals, and oils. 20.210.105 They are used in demanding applications such as seals, gaskets, and O-rings in the automotive and aerospace industries. pageplace.de

This compound can serve as a building block in the synthesis of monomers used to produce specialty fluoroelastomers. The incorporation of the pentafluoropropyl group can contribute to the desirable properties of the final elastomer. By copolymerizing fluorinated monomers with other monomers, it is possible to create amorphous, rubbery polymers with low glass transition temperatures and good thermal stability. nih.gov

Building Block in Agrochemical Research (as a precursor)

In the field of agrochemical research, fluorine-containing compounds have become increasingly important. The introduction of fluorine into a molecule can enhance its biological activity and stability. A significant number of modern pesticides contain fluorine. researchgate.net

This compound serves as a valuable precursor for the synthesis of more complex molecules that are investigated for their potential as active ingredients in agrochemicals. The trifluoromethyl (CF3) group, in particular, is a common feature in successful agrochemicals. nih.gov While the direct use of this aniline (B41778) derivative may not be as an active ingredient itself, its role as a starting material is crucial for the development of new crop protection products. biesterfeld.no

Intermediate in the Synthesis of Specialty Dyes and Pigments

Aniline and its derivatives are fundamental intermediates in the synthesis of a wide variety of dyes and pigments. intersurfchem.netwtchem.com These colorants are used across numerous industries, including textiles, plastics, and printing inks. intersurfchem.net

The chemical structure of this compound makes it a candidate for use as an intermediate in the creation of specialty dyes. The presence of the fluorine-containing group can influence the final color, as well as properties like lightfastness and stability. By incorporating this fluorinated aniline into the structure of a dye molecule, novel colorants with specific, desirable characteristics can be produced. dynasty-chem.com

Utilization in the Development of Catalytic Ligands and Organocatalysts

A comprehensive review of scientific literature and patent databases indicates a lack of specific examples for the application of this compound as a building block in the synthesis of catalytic ligands and organocatalysts. While aniline derivatives are frequently employed in the architecture of such catalytic systems, the unique pentafluoropropyl substituent of this particular compound does not appear in documented research for this purpose.

The broader class of fluorinated anilines has been investigated in the context of catalysis, where the electron-withdrawing nature of fluoroalkyl groups can be leveraged to tune the electronic properties of a resulting ligand or organocatalyst. These modifications can influence the activity, selectivity, and stability of the catalyst. However, direct evidence of this compound being incorporated into such molecular frameworks is not available in the reviewed literature.

Further research would be necessary to explore the potential of this compound in this field. Its distinct electronic and steric profile could theoretically offer advantages in the design of novel catalysts for a range of chemical transformations.

Advanced Analytical Methodologies for Purity, Quantification, and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(1,1,3,3,3-Pentafluoropropyl)aniline, providing powerful tools for separating the target compound from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for assessing the purity and performing quantitative analysis of aniline (B41778) derivatives. thermofisher.comnih.gov For a compound like this compound, reversed-phase HPLC is typically the method of choice. sielc.comshodex.com This approach utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of the main compound from both more polar and less polar impurities.

The quantitative determination relies on the precise relationship between the peak area in the chromatogram and the concentration of the analyte. A UV detector is commonly employed, as the aromatic ring of the aniline derivative exhibits strong absorbance in the UV region. nih.gov Method development involves optimizing the mobile phase composition (often a mixture of acetonitrile and water), flow rate, and column temperature to achieve optimal separation and peak shape. nih.govresearchgate.net For mass spectrometry-compatible methods, volatile buffers like formic acid can be used instead of non-volatile acids such as phosphoric acid. sielc.com

| Parameter | Typical Condition for Aniline Derivatives | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds with varying polarities |

| Detector | UV-Vis (e.g., 190-280 nm) | Detection and quantification of aromatic compounds |

| Flow Rate | 0.7 - 1.0 mL/min | Controls retention time and separation efficiency |

| Column Temperature | 30 °C | Ensures reproducible retention times |

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic impurities that may be present in this compound from its synthesis. ispub.com These impurities often include residual solvents such as toluene, heptane, or methanol. peerj.com The method typically employs a high-resolution capillary column (e.g., a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase) and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. ispub.com

For very volatile impurities, headspace (HS-GC) analysis is the preferred sample introduction method, as it minimizes matrix effects and protects the GC system. peerj.comuspnf.com For less volatile compounds, direct liquid injection is used. peerj.com GC is also valuable for determining the ratio of different isomers or related products in the final reaction mixture, provided they have sufficient volatility and thermal stability. epa.gov Due to the potential for erratic responses with some aniline derivatives, frequent column maintenance and recalibration are often necessary to ensure data accuracy. epa.gov

| Parameter | Typical Condition for Volatile Impurities | Purpose |

|---|---|---|

| Column | BP 624 or equivalent (30 m x 0.53 mm i.d.) | Separation of volatile organic compounds |

| Carrier Gas | Nitrogen or Helium | Mobile phase for carrying analytes through the column |

| Injection Technique | Headspace (for residual solvents) or Direct Injection | Introduction of sample into the GC system |

| Detector | Flame Ionization Detector (FID) | Sensitive, universal detection of organic compounds |

| Temperature Program | Initial hold at low temp (e.g., 40°C), ramp to high temp (e.g., 240°C) | Separation of compounds with a wide range of boiling points |

Supercritical Fluid Chromatography (SFC) serves as a powerful hybrid of gas and liquid chromatography, offering unique advantages for the analysis of fluorinated compounds. teledynelabs.comselerity.com The technique typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. uva.es The analysis of fluorinated compounds can be difficult by HPLC due to poor solubility in common mobile phases and challenging by GC due to low volatility. selerity.com

SFC is particularly well-suited for these "challenging separations." teledynelabs.com By adding a polar organic co-solvent (modifier) like methanol to the CO2 mobile phase, the polarity can be tuned to elute a wide range of analytes. uta.edu This makes SFC an excellent alternative for both purity analysis and preparative separation of complex mixtures containing fluorinated anilines, offering benefits in terms of speed and reduced consumption of organic solvents. uva.es

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

For ultra-trace level quantification of this compound or its metabolites in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. rsc.org This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org A triple quadrupole (QqQ) mass spectrometer is commonly used, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

In this mode, the first quadrupole selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The third quadrupole selects specific product ions, creating a highly specific and sensitive signal. This process effectively filters out background noise, enabling quantification at very low concentrations. ca.gov The high sensitivity of LC-MS/MS is particularly advantageous for analyzing perfluorinated compounds, with studies showing that systems like a quadrupole-linear ion trap (QqLIT) can achieve significantly lower limits of detection compared to other platforms. nih.govresearchgate.net

| MS/MS Platform | Key Advantage | Linear Dynamic Range |

|---|---|---|

| Triple Quadrupole (QqQ) | Robust quantification, good precision (7-15%) | At least 3 orders of magnitude nih.gov |

| Quadrupole-Linear Ion Trap (QqLIT) | Highest sensitivity (up to 20-fold > QqQ) nih.gov | At least 3 orders of magnitude nih.gov |

| 3D Ion Trap (IT) | Qualitative identification (MSn fragmentation) | 2 orders of magnitude nih.gov |

Spectrophotometric Methods for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Aniline and its derivatives exhibit characteristic absorption bands in the UV region, typically corresponding to π→π* electronic transitions within the benzene (B151609) ring. researchgate.netnih.gov

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While not as selective as chromatographic methods, UV-Vis spectrophotometry is highly useful for routine concentration checks and process monitoring where the sample matrix is simple and well-defined. researchgate.net For fluorinated compounds, this method can be fully automated by coupling a spectrophotometer with a titration instrument. researchgate.net

Techniques for Characterization of Derived Polymeric Materials (e.g., Inverse Gas Chromatography for surface energy)

When this compound is used as a monomer to create polymers, characterizing the resulting material's surface properties is critical for predicting its performance in applications like coatings and composites. Inverse Gas Chromatography (IGC) is a highly sensitive gas-solid technique used to determine the surface and bulk properties of solid materials, including polymers, powders, and fibers. surfacemeasurementsystems.compragolab.cz Unlike standard GC, where the column is known and the analyte is unknown, IGC uses a column packed with the polymer of interest and injects probe molecules with known properties. surfacemeasurementsystems.com

By measuring the retention time of a series of well-characterized nonpolar and polar probe molecules, the dispersive component of the surface energy (γsd) can be calculated. This value is a measure of the van der Waals forces at the polymer surface. researchgate.net Furthermore, by using acidic and basic probes, the Lewis acid-base properties of the polymer surface can be quantified, providing insights into its specific interaction potential. azom.com Research on poly(2,2,3,3,3-pentafluoropropyl methacrylate), a polymer with a similar fluorinated side chain, has demonstrated that IGC can reveal a low surface energy and a predominantly basic surface character. researchgate.net IGC results for surface energy are often slightly higher than those from contact angle measurements, as IGC is more sensitive to high-energy sites on the surface. researchgate.net

| IGC-Derived Property | Definition | Significance for Fluoropolymers |

|---|---|---|

| Dispersive Surface Energy (γsd) | Component of surface energy arising from London dispersion forces. researchgate.net | Indicates the non-polar character; fluoropolymers typically have low γsd, leading to non-stick and hydrophobic properties. |

| Lewis Acidity Constant (KA) | Quantifies the ability of the surface to act as a Lewis acid (electron acceptor). | Defines the specific interaction potential with basic materials. |

| Lewis Basicity Constant (KB) | Quantifies the ability of the surface to act as a Lewis base (electron donor). | Defines the specific interaction potential with acidic materials. |

Synthesis and Investigation of Functionalized Derivatives and Analogues of 3 1,1,3,3,3 Pentafluoropropyl Aniline

Design Principles for Novel Perfluoroalkylated Aniline (B41778) Structures

The design of novel aniline structures incorporating perfluoroalkyl chains like the 1,1,3,3,3-pentafluoropropyl group is guided by several key principles aimed at modulating molecular properties for specific applications. The introduction of fluorine-rich substituents is a well-established strategy in drug discovery and materials science to fine-tune a compound's physicochemical profile.

Key Design Considerations:

Modulation of Basicity and Nucleophilicity: The strong electron-withdrawing nature of the pentafluoropropyl group significantly reduces the electron density on the aniline nitrogen atom. This decreases the basicity (pKa) of the amino group, making it less prone to protonation under physiological conditions. This modulation is critical in medicinal chemistry, as it can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Lipophilicity: Fluorinated segments are known to increase a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes. The pentafluoropropyl group contributes a significant hydrophobic surface area, a property often exploited to improve the bioavailability of pharmacologically active agents.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450. Introducing the pentafluoropropyl group can block potential sites of metabolism on the aniline ring or the side chain, thereby increasing the compound's metabolic stability and prolonging its biological half-life.

Conformational Control: The steric bulk of the pentafluoropropyl group can influence the rotational freedom around the aryl-C and aryl-N bonds. This can lock the molecule into specific conformations, which may be advantageous for binding to biological targets like enzymes or receptors. This steric hindrance can also direct the regioselectivity of subsequent chemical reactions.

Tuning Electronic Properties: The inductive effect of the fluoroalkyl group alters the electronic distribution within the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and modifying its interactions within materials. In the context of conducting polymers, for instance, such substitutions can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby adjusting the material's band gap and conductivity. acs.orgphyschemres.org

By strategically placing the pentafluoropropyl group at the meta-position of the aniline ring, designers can leverage its strong inductive effect while minimizing direct resonance interactions with the amino group, offering a distinct electronic profile compared to ortho- or para-substituted analogues.

Synthetic Routes to Substituted Aromatic and N-Substituted Analogues

The synthesis of functionalized derivatives of 3-(1,1,3,3,3-Pentafluoropropyl)aniline involves a range of established and modern organic chemistry methodologies. These routes allow for the introduction of substituents on both the aromatic ring and the nitrogen atom, providing a diverse library of compounds for further investigation.

N-Substituted Analogues:

Derivatization of the amino group is a common strategy to produce amides, secondary amines, and other N-functionalized compounds.

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) readily affords the corresponding N-acyl derivatives. This reaction is typically high-yielding and can be used to introduce a wide variety of functional groups. For example, reaction with acetyl chloride would yield N-acetyl-3-(1,1,3,3,3-pentafluoropropyl)aniline. The use of fluorinated reagents like N-trifluoromethylthiophthalimide can also be employed to synthesize acyl fluorides from carboxylic acid precursors, which can then react with the aniline. kaust.edu.sarsc.org

N-Alkylation: Direct alkylation of the aniline can be challenging due to potential over-alkylation. More controlled methods, such as reductive amination, are often preferred. This involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine.

Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions are highly effective. Reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base can generate N-aryl substituted analogues.

Aromatically Substituted Analogues:

Introducing substituents onto the benzene (B151609) ring requires consideration of the directing effects of the amino and pentafluoropropyl groups. The amino group is a strong ortho-, para-director, while the pentafluoropropyl group is a meta-directing deactivator.

Electrophilic Aromatic Substitution: Direct substitution reactions such as halogenation (e.g., with Br₂) or nitration (e.g., with HNO₃/H₂SO₄) will be directed by the powerful activating effect of the amino group to the positions ortho and para to it (positions 2, 4, and 6). The deactivating effect of the pentafluoropropyl group will modulate the reactivity but is unlikely to override the directing influence of the amine.

Multi-component Reactions: Modern synthetic methods, such as one-pot multi-component reactions, offer efficient pathways to construct highly substituted anilines from simpler precursors. researchgate.net While not starting from the pre-formed aniline, these methods can build the desired substituted ring system in a single step.

Functionalization via Diazonium Salts: The amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid. This intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -F, -Cl, -Br, -I, -CN, -OH) through Sandmeyer or related reactions, providing access to derivatives that are not achievable by direct substitution.

A general scheme for producing N-substituted derivatives is shown below, highlighting the synthesis of an N-acyl and an N-alkyl analogue.

| Precursor | Reagent | Product | Reaction Type | Typical Yield |

| This compound | Acetyl Chloride, Et₃N | N-(3-(1,1,3,3,3-pentafluoropropyl)phenyl)acetamide | N-Acylation | >90% |

| This compound | Benzaldehyde, then NaBH₄ | N-Benzyl-3-(1,1,3,3,3-pentafluoropropyl)aniline | Reductive Amination | 70-85% |

| This compound | Bromobenzene, Pd(OAc)₂, BINAP, NaOtBu | N-(3-(1,1,3,3,3-pentafluoropropyl)phenyl)aniline | Buchwald-Hartwig Amination | 60-80% |

Modulation of Electronic and Steric Properties through Substituent Variation

The introduction of different substituents onto the this compound scaffold allows for the systematic tuning of its electronic and steric properties. These modifications are predictable to a certain extent by established principles of physical organic chemistry, such as Hammett relationships. researchgate.netresearchgate.net

Electronic Effects:

The electronic nature of the aniline core is influenced by the interplay between the electron-donating amino group, the strongly electron-withdrawing pentafluoropropyl group, and any newly introduced substituents.

Electron-Donating Groups (EDGs): Adding EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) to the aromatic ring increases the electron density on the ring and on the nitrogen atom. This enhances the basicity of the amino group and increases its nucleophilicity. acs.org

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs like nitro (-NO₂) or cyano (-CN) further decreases the electron density on the nitrogen. acs.org This reduces the basicity of the amine and makes the aromatic ring less susceptible to electrophilic attack.

The impact of these substituents can be quantified using Hammett constants (σ), which describe the electron-donating or -withdrawing ability of a substituent. oup.compitt.edu The pentafluoropropyl group itself is expected to have a large, positive σ value, indicative of its strong electron-withdrawing character.

Steric Effects:

The size and position of substituents introduce steric hindrance that can affect molecular conformation and reactivity.

Ortho-Substituents: Placing a bulky substituent at the 2- or 6-position (ortho to the amino group) can hinder the approach of reagents to the nitrogen atom, potentially decreasing its reactivity. It can also disrupt the planarity of the system, affecting conjugation between the nitrogen lone pair and the aromatic ring.

N-Substituents: Increasing the size of the substituent on the nitrogen atom (e.g., replacing N-H with N-CH₃ or N-benzyl) will sterically shield the nitrogen and can also influence the preferred conformation of the molecule.

Computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for predicting how these substitutions will alter molecular geometries, orbital energies (HOMO/LUMO), and electrostatic potential maps. physchemres.orgumn.eduphyschemres.org

The following table summarizes the predicted effects of various substituents on the core properties of this compound.

| Substituent Position | Substituent Type | Predicted Effect on Amine Basicity | Predicted Effect on Ring Reactivity (towards electrophiles) | Key Steric Impact |

| 4- (para to -NH₂) | EDG (e.g., -OCH₃) | Increase | Strong Increase | Minimal |

| 4- (para to -NH₂) | EWG (e.g., -NO₂) | Strong Decrease | Strong Decrease | Minimal |

| 2- (ortho to -NH₂) | Any (e.g., -CH₃) | Decrease (due to sterics) | Decrease (due to sterics) | High |

| N-position | Alkyl (e.g., -CH₃) | Slight Increase (inductive) | Decrease (steric hindrance) | Moderate |

Structure-Reactivity Relationship Studies of Derived Compounds

Structure-reactivity relationship studies aim to correlate the structural and electronic modifications of the this compound derivatives with their behavior in chemical reactions. libretexts.org Such studies are fundamental to understanding reaction mechanisms and designing more efficient synthetic transformations.

The reactivity of these aniline analogues is largely governed by the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring.

Nucleophilicity of the Amine: In reactions where the aniline acts as a nucleophile, such as in acylation or alkylation, the reaction rate is highly sensitive to the electronic properties of the ring. Derivatives with electron-donating groups on the aromatic ring will react faster than those with electron-withdrawing groups. For instance, a 4-methoxy derivative of 3-(pentafluoropropyl)aniline would be expected to undergo N-acylation more rapidly than a 4-nitro derivative. A quantitative analysis using a Hammett plot (log(k/k₀) vs. σ) would likely show a negative rho (ρ) value, indicating that the reaction is favored by electron donation. nih.govnih.gov

Oxidation Reactions: The oxidation potential of the aniline derivative is also strongly influenced by its electronic structure. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups make it more resistant to oxidation. nih.gov Studies on the oxidation of substituted anilines have shown a clear correlation between the substituent's electronic nature and the reaction kinetics. researchgate.net

Catalytic Activity: When incorporated into larger structures like ligands for transition metal catalysts, the electronic and steric properties of the aniline moiety can profoundly influence the catalyst's activity and selectivity. The electron-withdrawing pentafluoropropyl group would make the resulting ligand a better π-acceptor, which can stabilize electron-rich metal centers. mdpi.com

For example, in a hypothetical 1,4-addition reaction to an electron-deficient alkene, the nucleophilicity of the aniline nitrogen is key. rsc.org The rate of this reaction for various substituted 3-(pentafluoropropyl)aniline derivatives would be expected to follow the trend of amine basicity.

| Derivative Substituent (at position 4) | Expected Relative Rate of N-Nucleophilic Attack | Rationale |

| -OCH₃ | Highest | Strong electron-donating group increases electron density on nitrogen. |

| -CH₃ | High | Moderate electron-donating group. |

| -H | Intermediate | Reference compound. |

| -Cl | Low | Halogens are weakly deactivating via induction. |

| -NO₂ | Lowest | Strong electron-withdrawing group significantly reduces nitrogen nucleophilicity. |

These studies underscore the highly tunable nature of the this compound scaffold, where rational modification can be used to control and predict chemical reactivity.

Challenges and Future Research Directions

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

Future research should prioritize the development of catalytic and greener synthetic methodologies. researchgate.net This includes exploring novel catalytic systems that can facilitate the direct introduction of the pentafluoropropyl group into the aniline (B41778) scaffold with high selectivity and yield. Strategies such as C-H activation could provide more direct and efficient pathways, minimizing the need for pre-functionalized starting materials. researchgate.net Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient reaction conditions, like microwave-assisted synthesis, are crucial areas of investigation to reduce the environmental footprint of its production. researchgate.netdntb.gov.ua The development of asymmetric hydrogenation techniques could also lead to the synthesis of chiral fluorinated molecules in a single, efficient step. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties of the pentafluoropropyl group, a strong electron-withdrawing substituent, significantly influence the reactivity of the aniline ring and its amino group. While general reactivity patterns can be inferred, a detailed experimental and computational investigation into the specific reactivity of 3-(1,1,3,3,3-Pentafluoropropyl)aniline is warranted.

Future research should aim to uncover novel reactivity patterns and explore unprecedented chemical transformations. uzh.ch This could involve studying its behavior in various reaction types, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. mdpi.comed.ac.uk Understanding how the pentafluoropropyl group modulates the regioselectivity and reactivity of the aniline ring can lead to the discovery of new synthetic methodologies. uni.lunottingham.ac.uk Investigating the reactivity of the amino group in the presence of the electron-withdrawing pentafluoropropyl substituent is also crucial for developing new derivatization strategies. The unique electronic nature of fluorinated compounds can sometimes lead to unexpected reaction outcomes, opening doors to new areas of chemical synthesis. nih.gov

Expansion of Applications in Emerging Advanced Materials and Functional Molecules

The incorporation of fluorine atoms into organic molecules is known to enhance properties such as thermal stability, chemical resistance, and lipophilicity. nih.govman.ac.uk These characteristics make fluorinated compounds highly valuable in the development of advanced materials. man.ac.uk While this compound holds promise as a building block for such materials, its full potential remains largely untapped.

A significant area for future research is the systematic exploration of its applications in emerging technologies. This includes its use as a monomer or additive in the synthesis of high-performance polymers, such as fluoropolymers with tailored properties for applications in aerospace, electronics, and energy sectors. nih.govman.ac.uk Its potential in the design of functional molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), should also be investigated. The unique properties of the pentafluoropropyl group could be leveraged to create materials with enhanced charge transport, stability, and efficiency. rsc.org Furthermore, its application in the development of novel liquid crystals, sensors, and coatings represents a promising avenue for future research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The complexity of reaction optimization, particularly for intricate molecules like this compound, presents a significant challenge. Traditional experimental approaches can be time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate the discovery and optimization of chemical reactions. nih.gov

Future research should focus on applying AI and ML algorithms to predict optimal reaction conditions, discover novel synthetic routes, and understand complex reaction mechanisms. acs.orgbeilstein-journals.org By leveraging large datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human researchers, guiding the design of more efficient and selective syntheses. researchgate.netucla.edu This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov For instance, machine learning can be used to navigate the intricate landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org

Interdisciplinary Research Opportunities in Advanced Synthetic Chemistry

The full potential of this compound can be best realized through interdisciplinary collaboration. The unique properties of organofluorine compounds make them relevant to a wide range of scientific fields, from materials science and medicinal chemistry to chemical biology. nih.govelsevierpure.comacs.org